molecular formula C5H7FO2 B3007202 2-Cyclopropyl-2-fluoroacetic acid CAS No. 1554428-25-9

2-Cyclopropyl-2-fluoroacetic acid

Cat. No.: B3007202
CAS No.: 1554428-25-9
M. Wt: 118.107
InChI Key: HEGZMVDTSMCYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-fluoroacetic acid is a chemical compound with the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the acetic acid moiety.

Safety and Hazards

2-Cyclopropyl-2-fluoroacetic acid is likely to have similar safety and hazard characteristics to fluoroacetic acid, which is highly toxic and corrosive . It’s important to handle such compounds with care and appropriate safety measures.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-2-fluoroacetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound is known to inhibit aconitase, an enzyme in the Krebs cycle, by forming a stable complex with its active site. This inhibition disrupts the cycle, leading to an accumulation of citrate and a subsequent decrease in cellular energy production . Additionally, this compound interacts with other biomolecules such as coenzyme A, forming fluoroacetyl-CoA, which further participates in metabolic pathways.

Cellular Effects

The effects of this compound on cells are profound, influencing various cellular processes. This compound affects cell signaling pathways by altering the levels of key metabolites, thereby impacting gene expression and cellular metabolism. For instance, the inhibition of aconitase leads to changes in the levels of citrate and other intermediates, which can modulate the activity of transcription factors and other regulatory proteins. Consequently, this compound can induce apoptosis in certain cell types by disrupting energy production and metabolic homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of aconitase, forming a covalent bond that prevents the enzyme from catalyzing its normal reaction. This binding interaction is highly specific and results in the irreversible inhibition of aconitase activity. Additionally, this compound can be converted into fluoroacetyl-CoA, which then inhibits other enzymes in the metabolic pathway, further amplifying its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylmethyl bromide with potassium fluoride in the presence of a suitable solvent, followed by hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropyl-2-fluoroacetic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropyl-2-fluoroacetic acid include:

Uniqueness

This compound is unique due to the combination of the cyclopropyl group and the fluorine atom, which imparts specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGZMVDTSMCYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554428-25-9
Record name 2-cyclopropyl-2-fluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.